

spectroscopic data of OctavinylOctasilasesquioxane (NMR, IR, etc.)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: OctavinylOctasilasesquioxane

Cat. No.: B1630500

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of
OctavinylOctasilasesquioxane (OvPOSS)

Authored by a Senior Application Scientist Introduction: The Molecular Architecture of OctavinylOctasilasesquioxane

OctavinylOctasilasesquioxane (OvPOSS) is a unique organosilicon compound belonging to the family of Polyhedral Oligomeric Silsesquioxanes (POSS). Structurally, it features a highly stable, inorganic core composed of a cubic arrangement of eight silicon atoms and twelve oxygen atoms (Si_8O_{12}), often referred to as a "T8 cage". This inorganic core imparts exceptional thermal stability.^{[1][2]} Covalently bonded to each of the eight silicon vertices is a reactive vinyl group (-CH=CH₂). This hybrid organic-inorganic nature makes OvPOSS a critical nanoscale building block for advanced materials, enabling the creation of nanocomposites with enhanced mechanical properties, thermal stability, and durability.^{[2][3]}

A precise understanding of its molecular structure is paramount for its application, and this is achieved primarily through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data that define OvPOSS, offering insights into the interpretation of its spectral features and the experimental protocols required for their acquisition.

Caption: Molecular structure of **OctavinylOctasilasesquioxane** (OvPOSS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of OvPOSS in solution. The high degree of symmetry in the T8 cage, where all eight silicon vertices are chemically equivalent, simplifies the spectra and allows for unambiguous assignments. We will examine ^1H , ^{13}C , and ^{29}Si NMR data.

Proton (^1H) NMR Analysis

Expertise & Causality: The ^1H NMR spectrum of OvPOSS is dominated by the signals from the eight equivalent vinyl groups. A vinyl group ($-\text{CH}=\text{CH}_2$) is an ABC spin system, which gives rise to a characteristic set of three signals in the olefinic region of the spectrum. The chemical shifts and coupling constants are definitive fingerprints for the vinyl moiety attached to the silicon core.

Data Summary:

Proton Assignment	Multiplicity	Chemical Shift (δ) ppm
$=\text{CH}_2$ (trans to Si)	Doublet of Doublets (dd)	~5.9-6.2
$=\text{CH}_2$ (cis to Si)	Doublet of Doublets (dd)	~5.8-6.0
$-\text{CH}=$ (geminal to Si)	Doublet of Doublets (dd)	~6.0-6.3

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.

Carbon-13 (^{13}C) NMR Analysis

Expertise & Causality: The proton-decoupled ^{13}C NMR spectrum provides a clear picture of the carbon framework. Due to the molecule's symmetry, only two signals are expected for the eight equivalent vinyl groups.^{[1][4]} The sp^2 hybridized carbons of the double bond appear in the downfield region, typically between 120 and 140 ppm.^{[5][6]} The carbon directly attached to the silicon atom experiences a different electronic environment compared to the terminal methylene carbon, resulting in distinct chemical shifts.

Data Summary:

Carbon Assignment	Hybridization	Chemical Shift (δ) ppm
-CH=CH ₂	sp ²	~137.0
-CH=CH ₂	sp ²	~128.5

Silicon-29 (²⁹Si) NMR Analysis

Expertise & Causality: ²⁹Si NMR is exceptionally informative for silsesquioxanes. For a perfectly formed, symmetric OvPOSS T8 cage, all eight silicon atoms are chemically and magnetically equivalent.^[7] This results in a single, sharp resonance in the ²⁹Si NMR spectrum. The chemical shift is characteristic of a T³-type silicon atom (a silicon atom bonded to three oxygen atoms and one carbon atom). The presence of a single peak is a strong indicator of the compound's purity and the integrity of the cubic cage structure.^[8] Any deviation or the appearance of additional peaks could signify incomplete cage formation or the presence of other siloxane structures.

Data Summary:

Silicon Assignment	Silicon Type	Chemical Shift (δ) ppm
(R-SiO _{1.5}) ₈	T ³	~ -80.0

Experimental Protocol: NMR Spectroscopy of OvPOSS

This protocol outlines the acquisition of high-quality solution-state NMR spectra.

Caption: Standardized workflow for NMR analysis of OvPOSS.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 15-25 mg of OvPOSS powder into a clean, dry vial.

- Add approximately 0.7 mL of deuterated chloroform (CDCl_3). Chloroform is a suitable solvent as OvPOSS is soluble in it.
- Ensure complete dissolution, using gentle vortexing if necessary.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (Example: 500 MHz Spectrometer):
 - Insert the sample, lock onto the deuterium signal of CDCl_3 , and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR: Use a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
 - For ^{13}C NMR: Use a proton-decoupled pulse program (e.g., `zgpg30`). A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.^[5]
 - For ^{29}Si NMR: Use a proton-decoupled pulse program, often with inverse-gated decoupling to suppress negative Nuclear Overhauser Effect (NOE) and allow for more accurate integration if needed. A spectral width of \sim 150 ppm centered around -50 ppm is appropriate. A longer relaxation delay (e.g., 10-15 seconds) is crucial due to the long spin-lattice relaxation times (T_1) of ^{29}Si nuclei. A significant number of scans will be necessary.
- Data Processing:
 - Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
 - Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
 - Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
 - Apply a baseline correction to obtain a flat baseline.

- Calibrate the chemical shift scale by setting the residual CHCl_3 signal to 7.26 ppm for ^1H or the CDCl_3 signal to 77.16 ppm for ^{13}C . For ^{29}Si , use an external standard like Tetramethylsilane (TMS) at 0 ppm.

Part 2: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample and is highly sensitive to the types of chemical bonds present. It serves as an excellent complementary technique to NMR for confirming the functional groups and the core structure of OvPOSS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: The FTIR spectrum of OvPOSS is characterized by several strong, distinct absorption bands. The most prominent feature is the very strong and broad absorption associated with the asymmetric stretching of the Si-O-Si bonds in the silsesquioxane cage.[9] This band is a definitive signature of the inorganic core. Additionally, characteristic peaks for the vinyl groups, such as C=C stretching and =C-H stretching and bending, must be present to confirm the structure.[1]

Data Summary:

Wavenumber (cm^{-1})	Vibration Mode	Intensity
~3065	=C-H stretch	Medium
~2970	C-H stretch (aliphatic trace)	Weak
~1600	C=C stretch	Medium
~1410	=CH ₂ scissoring	Medium
~1120	Si-O-Si asymmetric stretch	Very Strong, Broad
~1010	=CH ₂ wagging	Strong
~775	Si-C stretch	Medium

Raman Spectroscopy

Expertise & Causality: Raman spectroscopy provides complementary information to IR.[10][11] Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. For OvPOSS, the C=C stretching vibration of the vinyl group is typically very strong and sharp in the Raman spectrum, making it an excellent tool for confirming the presence and integrity of this functional group.[12]

Data Summary:

Raman Shift (cm ⁻¹)	Vibration Mode	Intensity
~3060	=C-H stretch	Medium
~1602	C=C stretch	Very Strong
~1275	Si-CH= stretch	Strong

Experimental Protocol: FTIR Spectroscopy of OvPOSS

This protocol describes a standard method for acquiring a solid-state FTIR spectrum.

Caption: Standardized workflow for FTIR analysis of OvPOSS.

Step-by-Step Methodology:

- **Sample Preparation (KBr Pellet Method):**
 - Place approximately 1-2 mg of OvPOSS and 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.
 - Gently mix and then grind the two components together until a fine, homogeneous powder is obtained. The mixture should appear uniform.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet is crucial for minimizing light scattering.
- **Instrument Setup (FTIR Spectrometer):**

- Ensure the sample compartment is empty and clean.
- Collect a background spectrum. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
- Place the KBr pellet containing the sample into the spectrometer's sample holder.

- Spectrum Acquisition and Processing:
 - Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.
 - Perform a baseline correction if necessary.
 - Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.
 - Assign the observed peaks to their corresponding molecular vibrations based on established correlation tables and literature data.

Conclusion

The spectroscopic characterization of **Octavinyloctasilasesquioxane** is a clear and illustrative example of how multiple analytical techniques provide a complete molecular picture. NMR spectroscopy (¹H, ¹³C, and ²⁹Si) definitively confirms the covalent structure, symmetry, and purity of the T8 cage and its vinyl substituents. Concurrently, vibrational spectroscopies (FTIR and Raman) provide an unambiguous fingerprint of the key functional groups and the foundational Si-O-Si inorganic framework. Together, these methods form a robust, self-validating system for the quality control and structural verification of this vital nanomaterial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane-Academax [academax.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies of octameric vinylsilasesquioxane by carbon-13 and silicon-29 cross polarization magic angle spinning and inversion recovery cross polarization nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tus.elsevierpure.com [tus.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [spectroscopic data of Octavinylotcasilasesquioxane (NMR, IR, etc.)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630500#spectroscopic-data-of-octavinylotcasilasesquioxane-nmr-ir-etc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com